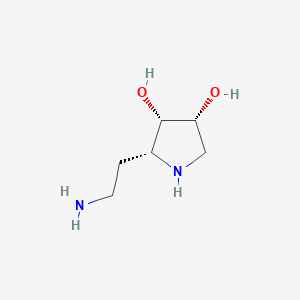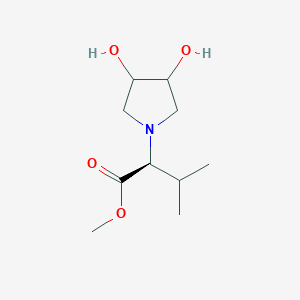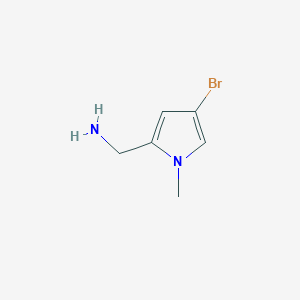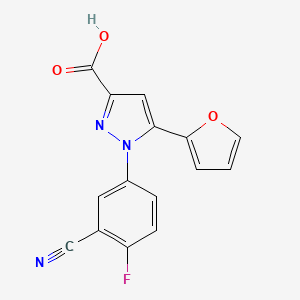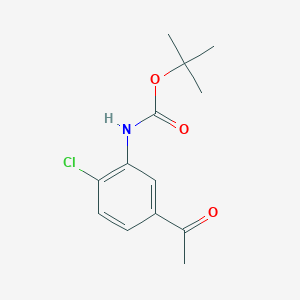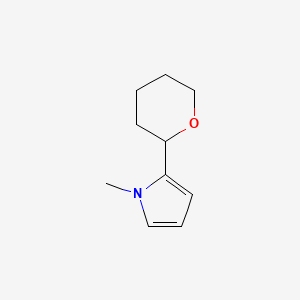![molecular formula C14H9ClN2O B15207249 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride CAS No. 1261748-49-5](/img/structure/B15207249.png)
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a phenyl group at the 3-position and a carbonyl chloride group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3- and 5-positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the functional groups.
Coupling Reactions: The phenyl group at the 3-position can participate in cross-coupling reactions to introduce various substituents.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Employed in cross-coupling reactions to introduce phenyl groups.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors, which are being investigated for their potential in cancer therapy.
Biological Studies: The compound’s derivatives have shown activity against various cancer cell lines, making it a valuable tool for studying cancer biology.
Chemical Biology: Used in the design and synthesis of small molecules for probing biological pathways and mechanisms.
Industrial Applications: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride and its derivatives often involves the inhibition of specific molecular targets such as FGFRs. These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt signaling pathways that are essential for the growth and survival of cancer cells . The inhibition typically occurs through binding to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but may have different substituents at various positions.
Pyrrolopyrazine Derivatives: These compounds contain a similar pyrrole ring but are fused with a pyrazine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a pyrazole ring fused with a pyridine ring, showing different biological activities.
Uniqueness
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Eigenschaften
CAS-Nummer |
1261748-49-5 |
|---|---|
Molekularformel |
C14H9ClN2O |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride |
InChI |
InChI=1S/C14H9ClN2O/c15-13(18)10-6-11-12(8-17-14(11)16-7-10)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI-Schlüssel |
KINLPMMQGVQISX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)


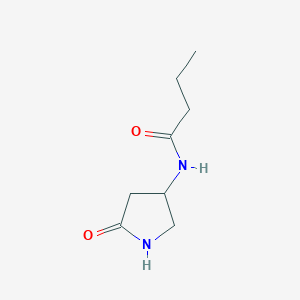

![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
